AM-Toxin I

Description

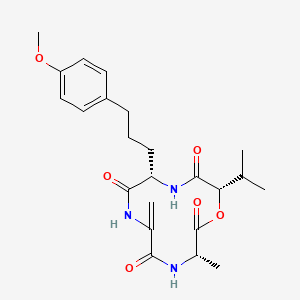

Structure

2D Structure

3D Structure

Properties

CAS No. |

53193-10-5 |

|---|---|

Molecular Formula |

C23H31N3O6 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(3S,9S,12S)-9-[3-(4-methoxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C23H31N3O6/c1-13(2)19-22(29)26-18(8-6-7-16-9-11-17(31-5)12-10-16)21(28)24-14(3)20(27)25-15(4)23(30)32-19/h9-13,15,18-19H,3,6-8H2,1-2,4-5H3,(H,24,28)(H,25,27)(H,26,29)/t15-,18-,19-/m0/s1 |

InChI Key |

SYONRRYXABHFOE-SNRMKQJTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)OC)C(C)C |

Origin of Product |

United States |

Biosynthesis of Am Toxin I

Biosynthetic Pathway Overview

The biosynthesis of AM-toxin I proceeds via a non-ribosomal mechanism, distinct from the ribosomal synthesis of proteins. This pathway is mediated by large, multi-functional enzyme complexes.

Non-ribosomal Peptide Synthetase (NRPS) Pathway Involvement

Cyclic peptides like AM-toxin are synthesized through non-ribosomal pathways by enzymes known as non-ribosomal peptide synthetases (NRPSs) uniprot.orgnih.gov. The core enzyme involved in AM-toxin biosynthesis is the non-ribosomal peptide synthetase AMT1 uniprot.orgnih.govnih.gov. AMT1 is a large enzyme, approximately 479 kDa, containing four catalytic domains responsible for the activation of each residue incorporated into the AM-toxin molecule nih.govapsnet.org. NRPS enzymes typically consist of discrete domains, including adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C) domains, which are grouped into modules. Each module is responsible for recognizing and incorporating a specific amino acid into the growing peptide chain uniprot.org. The NRPS pathway allows for the incorporation of non-proteinogenic amino acids and the formation of cyclic structures, characteristic of this compound researchgate.net.

Precursor Molecule Incorporation

AM-toxins are cyclic depsipeptides composed of four residues uniprot.orgapsnet.org. For this compound, these residues are 2-hydroxy-isovaleric acid, dehydroalanine (B155165), L-alanine, and L-alpha-amino-methoxyphenyl-valeric acid (L-Amv) uniprot.org. While L-alanine and dehydroalanine are proteinogenic or derived from proteinogenic amino acids, 2-hydroxy-isovaleric acid and L-Amv are non-proteinogenic precursors incorporated into the toxin structure uniprot.orgresearchgate.net. The NRPS AMT1 is responsible for the activation and incorporation of these precursor molecules into the cyclic peptide structure uniprot.org. The biosynthesis of 2-hydroxy-isovaleric acid involves the enzyme aldo-keto reductase AMT2, which catalyzes the conversion of 2-keto-isovaleric acid to 2-hydroxy-isovaleric acid uniprot.org.

Genetic Basis of this compound Biosynthesis

The genes responsible for this compound biosynthesis are located on a specific region of the Alternaria alternata genome.

Identification and Characterization of AMT Genes (AMT1, AMT2, AMT3, AMT4)

Several genes involved in AM-toxin biosynthesis have been identified and characterized. The key genes are designated AMT1, AMT2, AMT3, and AMT4 uniprot.orgnih.govnih.govapsnet.orgnih.govmdpi.comfrontiersin.org. AMT1 and AMT2 were among the first biosynthetic genes for AM-toxin to be cloned nih.govapsnet.org. Subsequent studies, including expressed sequence tag (EST) analysis and gene disruption experiments, led to the identification of AMT3 and AMT4 as also being involved in AM-toxin production nih.govapsnet.orgnih.gov. Disruption of these genes has been shown to result in a loss of toxin production and pathogenicity frontiersin.orgbiorxiv.org. Research has also indicated that there may be up to 21 genes involved in AM-toxin biosynthesis, as their expression is highly upregulated in toxin-producing cultures uniprot.orgnih.gov.

Functional Roles of Encoded Enzymes (e.g., NRPS, Aldo-keto Reductase, Cytochrome P450 Monooxygenase, Thioesterase)

The identified AMT genes encode enzymes with specific roles in the biosynthetic pathway.

AMT1: Encodes the core non-ribosomal peptide synthetase responsible for activating and assembling the amino acid and hydroxy acid precursors into the cyclic peptide structure uniprot.orgnih.govapsnet.org. AMT1 contains four catalytic domains uniprot.orgapsnet.org.

AMT2: Encodes an aldo-keto reductase. This enzyme is required for the biosynthesis of 2-hydroxy-isovaleric acid, one of the residues in AM-toxin, by catalyzing the reduction of 2-keto-isovaleric acid uniprot.orgapsnet.orgoup.com.

AMT3: Encodes a cytochrome P450 monooxygenase uniprot.orgresearchgate.net. While AMT3 is known to be important for AM-toxin production, its exact function within the biosynthetic pathway is not yet fully elucidated uniprot.org. Cytochrome P450 monooxygenases are often involved in oxidation or hydroxylation reactions in secondary metabolism uniprot.orgnih.gov.

AMT4: Encodes a thioesterase uniprot.orgresearchgate.net. Thioesterases in NRPS pathways are typically involved in the release of the synthesized peptide from the enzyme complex, often facilitating cyclization uniprot.org. Like AMT3, the precise function of AMT4 in AM-toxin biosynthesis requires further investigation uniprot.org. AMT4 is required for AM-toxin biosynthesis mdpi.com.

Gene Clustering and Chromosomal Location (Conditionally Dispensable Chromosomes)

The genes involved in AM-toxin biosynthesis are clustered together in the genome of the apple pathotype of A. alternata researchgate.netmdpi.com. This gene cluster is located on a small, supernumerary chromosome, also known as a conditionally dispensable chromosome (CDC) uniprot.orgnih.govapsnet.orgnih.govmdpi.comfrontiersin.orgasm.orgsci-hub.se. These CDCs are not essential for the basic growth and survival of the fungus but are crucial for host-selective pathogenicity uniprot.orgfrontiersin.org. The size of the CDC carrying the AMT genes in apple pathotype strains ranges from approximately 1.1 to 1.8 Mb nih.govapsnet.orgnih.govfrontiersin.orgasm.org. The presence of these small chromosomes encoding host-specific toxin genes is a characteristic feature of several pathogenic Alternaria species nih.govasm.org. Studies have shown that the AMT gene cluster resides on a single small chromosome nih.govmdpi.com. The AMT genes, including AMT1 and AMT2, are encoded on this CDC nih.govapsnet.org. Loss of this CDC correlates with the loss of AM-toxin production and pathogenicity frontiersin.orgasm.org. Interestingly, multiple copies of AMT genes, particularly AMT2, may be present and are considered prerequisite for full pathogenicity nih.govoup.com. Analysis of the 1.4 Mb chromosome in strain IFO8984 revealed a cluster containing putative AMT genes and additional sets of parts of the cluster oup.com.

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Encoded Enzyme | Proposed Function in Biosynthesis |

| AMT1 | Non-ribosomal Peptide Synthetase | Activation and assembly of precursor molecules |

| AMT2 | Aldo-keto Reductase | Conversion of 2-keto-isovaleric acid to 2-hydroxy-isovaleric acid |

| AMT3 | Cytochrome P450 Monooxygenase | Involved in AM-toxin production (exact function unclear) |

| AMT4 | Thioesterase | Involved in AM-toxin production (exact function unclear), potentially peptide release/cyclization |

Table 2: Precursor Molecules of this compound

| Precursor Molecule | Type |

| 2-hydroxy-isovaleric acid | Non-proteinogenic |

| Dehydroalanine | Derived from proteinogenic |

| L-alanine | Proteinogenic |

| L-alpha-amino-methoxyphenyl-valeric acid (L-Amv) | Non-proteinogenic |

Table 3: Chromosomal Location of AMT Genes

| Chromosome Type | Size Range (Mb) | Key Genes Located | Significance |

| Conditionally Dispensable Chromosome | 1.1 - 1.8 | AMT1, AMT2, AMT3, AMT4, and others | Essential for AM-toxin production and pathogenicity |

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes involved in this compound biosynthesis is subject to transcriptional regulation. Studies comparing gene expression levels in toxin-producing versus non-producing cultures of A. alternata have identified genes that are significantly upregulated during toxin production oup.comapsnet.orgnih.gov. For instance, expressed sequence tag (EST) analysis of the chromosome encoding the AMT genes revealed that 21 genes, including AMT1 and AMT2, were upregulated by more than 10-fold in toxin-producing cultures oup.comapsnet.orgfrontiersin.orgnih.gov. This suggests that these upregulated genes are strong candidates for involvement in AM-toxin biosynthesis oup.comapsnet.orgnih.gov.

Detailed research findings on the transcriptional regulation mechanisms are emerging. While specific transcription factors directly controlling the AMT gene cluster have been investigated, the precise network is complex. For example, research on the biosynthesis of another Alternaria toxin, Alternaria citri toxin (ACT), has identified transcription factors like StuA and the pH-responsive regulator PacC as key regulators interacting to control toxin biosynthetic genes asm.org. Although this study focuses on ACT, it provides a model for how global transcription factors and environmental signals can influence toxin production in Alternaria species asm.org. A Zn(II)2Cys6 transcription regulator encoded by the AMT gene cluster has been identified as a negative regulator of AM-toxin production uniprot.org.

The clustering of the AMT genes on a conditionally dispensable chromosome also implies a potential regulatory mechanism, where the presence or absence of this entire chromosome can dictate the ability of the fungus to produce AM-toxin nih.govasm.orgfrontiersin.orguniprot.org.

Based on the research findings, a summary of some key genes involved in this compound biosynthesis and their observed transcriptional regulation is presented in the table below:

| Gene Name | Putative Function | Transcriptional Regulation in Toxin-Producing Cultures | Supporting Evidence |

| AMT1 | Non-ribosomal peptide synthetase (NRPS) | Upregulated (>10-fold) | oup.comapsnet.orgfrontiersin.orguniprot.orgnih.gov |

| AMT2 | Aldo-keto reductase | Upregulated (>10-fold) | oup.comapsnet.orgfrontiersin.orguniprot.orgnih.gov |

| AMT3 | Cytochrome P450 monooxygenase | Upregulated | nih.govuniprot.orgnih.gov |

| AMT4 | Thioesterase | Upregulated | nih.govuniprot.orgnih.gov |

| (Other 17 upregulated genes) | Diverse/Unknown Functions | Upregulated (>10-fold) | oup.comapsnet.orgnih.gov |

Further research is needed to fully elucidate the complex transcriptional regulatory network controlling this compound biosynthesis, including the identification of specific transcription factors that bind to the promoters of the AMT genes and the environmental signals that trigger their expression.

Molecular and Cellular Mechanisms of Am Toxin I Action

Primary Target Sites within Susceptible Plant Cells

Research has identified both chloroplasts and the plasma membrane as initial sites of action for AM-toxin I in susceptible plant cells. mdpi.comoup.comcdnsciencepub.com The toxin's interaction with these organelles leads to a cascade of events culminating in cellular dysfunction and ultimately cell death. mdpi.com

Chloroplasts: Functional and Structural Disruption

Chloroplasts are a primary target site for this compound, where it induces both functional and structural damage. mdpi.comoup.comcdnsciencepub.commdpi.comnih.govjabonline.innih.gov Within hours of toxin treatment, susceptible apple leaves show disorganization of chloroplasts. oup.comnih.gov This disorganization includes the appearance of membrane fragments and vesicles, which appear to originate from the grana lamellae. mdpi.comoup.comnih.gov The disruption of grana lamellae is a key ultrastructural change observed in toxin-treated chloroplasts. tandfonline.comjabonline.innih.govresearchgate.netnih.govcapes.gov.br This structural damage is directly linked to the inhibition of photosynthetic processes. mdpi.comoup.commdpi.comnih.govjabonline.innih.govresearchgate.net

Data from research indicates a correlation between chloroplast disorganization and a reduction in chlorophyll (B73375) content in susceptible leaves treated with AM-toxin. mdpi.comoup.comnih.gov

Plasma Membrane: Integrity and Permeability Alterations

The plasma membrane is another critical primary target of this compound in susceptible plant cells. mdpi.comoup.commdpi.comnih.govjabonline.innih.govresearchgate.netresearchgate.netcdnsciencepub.comuniprot.org The toxin affects the integrity and permeability of the plasma membrane, leading to various cellular abnormalities. jabonline.inresearchgate.netcdnsciencepub.comcdnsciencepub.com

One of the earliest observed effects of this compound on the plasma membrane is the induction of invaginations. mdpi.comoup.comjabonline.inresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com These invaginations can be observed within a short time frame, such as within 1 hour of toxin treatment, particularly near plasmodesmata. researchgate.netcdnsciencepub.comcdnsciencepub.com As the effects progress, the spaces created by invaginations can contain lomasome-like vesicles and membranous fragments, which appear to originate from the plasma membrane itself. researchgate.netcdnsciencepub.comcdnsciencepub.com This suggests a disruption and fragmentation of the membrane structure. cdnsciencepub.com

The alterations in plasma membrane integrity are directly associated with changes in its permeability. researchgate.netcdnsciencepub.comcdnsciencepub.com This increased permeability is a significant factor in the subsequent cellular responses, particularly electrolyte leakage. mdpi.comjabonline.innih.govresearchgate.netnih.govcdnsciencepub.comuniprot.org

Cellular Responses and Physiological Perturbations

Inhibition of Photosynthetic Processes (CO2 Assimilation)

A significant physiological effect of this compound is the inhibition of photosynthetic processes, specifically CO2 assimilation. cdnsciencepub.commdpi.comjabonline.innih.gov This inhibition is directly linked to the structural and functional disruption of chloroplasts caused by the toxin. mdpi.comoup.commdpi.comnih.govjabonline.innih.govresearchgate.net

Studies using techniques like oxygen electrodes have demonstrated that this compound inhibits photosynthetic O2 evolution in a host-specific manner. tandfonline.comacs.orgmdpi.com Even at low concentrations (e.g., 10⁻⁸ M), the toxin can inhibit CO2 fixation in susceptible cultivars. tandfonline.com This impact on photosynthesis contributes to the reduced vigor and eventual necrosis of infected plant tissues. tandfonline.com

Data on the inhibition of O2 evolution by this compound in susceptible apple cultivars highlights the dose-dependent nature of this effect. tandfonline.com

Electrolyte Leakage and Ion Homeostasis Disruption

A hallmark symptom of this compound activity is the rapid increase in electrolyte leakage from susceptible plant tissues. mdpi.comjabonline.innih.govresearchgate.netnih.govcdnsciencepub.comuniprot.org This leakage is a direct consequence of the altered integrity and increased permeability of the plasma membrane. jabonline.inresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com

Ultrastructural Modifications (e.g., Grana Lamellae Vesiculation, Membrane Invaginations)

Beyond the functional impairments, this compound induces distinct ultrastructural modifications in susceptible plant cells. tandfonline.comjabonline.innih.govnih.gov These changes are observable through electron microscopy and provide visual evidence of the toxin's impact on cellular architecture. cdnsciencepub.comresearchgate.netcdnsciencepub.com

As mentioned earlier, vesiculation of grana lamellae within chloroplasts is a prominent ultrastructural change. tandfonline.comjabonline.innih.govresearchgate.netnih.govcapes.gov.br This involves the formation of vesicles and membrane fragments from the thylakoid membranes stacks. mdpi.comoup.comnih.gov

Plasma membrane invaginations are another key ultrastructural modification. mdpi.comoup.comjabonline.inresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com These inward foldings of the plasma membrane, often near plasmodesmata, are among the earliest detectable changes. cdnsciencepub.comresearchgate.netcdnsciencepub.comcdnsciencepub.com The presence of lomasome-like vesicles and membranous fragments within these invaginations further illustrates the disruption of plasma membrane structure. researchgate.netcdnsciencepub.comcdnsciencepub.com

These ultrastructural changes are not observed in resistant plant cultivars treated with the toxin, highlighting the host-selective nature of this compound's effects at the cellular level. researchgate.netcdnsciencepub.comcdnsciencepub.com

Signal Transduction Pathways in Host-Toxin Interactions

Research into the interaction of this compound with host cells has identified key cellular targets and resulting physiological changes. This compound is known to primarily affect both chloroplasts and the plasma membrane in susceptible apple cells wikipedia.orgciteab.com. Its effects include inducing vesiculation of grana lamellae, inhibiting photosynthesis, causing invagination of plasma membranes, and leading to electrolyte loss from the cells citeab.com.

While the impact of this compound on cellular structures and functions like membrane integrity and photosynthesis is well-documented, detailed research findings specifically elucidating the complete signal transduction pathways within the host plant that are directly activated or modulated by this compound are not extensively available in the current literature. Host-specific toxins produced by Alternaria alternata are generally understood to have different modes of action and can affect various cellular organelles and processes, including potentially disturbing metabolic and defense signaling pathways wikipedia.org. Toxins, in general, can interact with host cell receptors and alter signaling events, sometimes affecting intracellular levels of second messengers like cAMP. Some Alternaria toxins are known to mediate diseases through signal transduction pathways.

Biological Activity and Host Specificity of Am Toxin I

Spectrum of Activity on Apple Cultivars

The pathogenicity of AM-Toxin I is directly correlated with the genetic makeup of the apple cultivar, which dictates its susceptibility or resistance to the toxin. This specificity is a hallmark of host-specific toxins and is clearly observed in the differential responses of various apple cultivars upon exposure.

In susceptible apple cultivars, this compound induces rapid necrosis, characterized by the formation of brown to black spots on the leaves. mdpi.comnih.gov This process is initiated by the toxin's interaction with two primary sites within the host cells: the plasma membrane and the chloroplasts. researchgate.netnih.govcdnsciencepub.com Upon treatment, the toxin causes an almost immediate increase in electrolyte loss from the cells, indicating severe damage to the plasma membrane's integrity. mdpi.comresearchgate.net This is accompanied by ultrastructural changes, including invaginations of the plasma membrane. mdpi.comcdnsciencepub.com

Simultaneously, this compound targets the chloroplasts, leading to the disruption of the grana lamellae and an inhibition of photosynthetic CO2 fixation. researchgate.netnih.gov This dual attack on both the cell membrane and the photosynthetic machinery ensures the rapid collapse and death of host cells, leading to the visible necrotic lesions. nih.gov The development of these symptoms is a key indicator of the toxin's potent biological activity in susceptible plant tissues. nih.gov

The response of apple cultivars to this compound is a clear demonstration of host specificity. Highly susceptible cultivars exhibit severe necrotic symptoms at very low concentrations of the toxin. mdpi.com Moderately resistant cultivars may show some symptoms, such as electrolyte loss and necrosis, but typically require a significantly higher concentration of the toxin to do so. researchgate.netcdnsciencepub.com In contrast, resistant cultivars show little to no reaction to this compound at concentrations that are lethal to susceptible ones. mdpi.comcdnsciencepub.com This resistance is attributed to the absence of specific toxin receptor sites or a more effective defense mechanism at the cellular level.

Below is a table summarizing the general disease resistance of various apple cultivars, which can infer potential responses to pathogens producing host-specific toxins like this compound. Note that specific data for this compound sensitivity is not available for all cultivars.

| Apple Cultivar | General Disease Susceptibility Rating |

|---|---|

| Ambrosia | Very Susceptible |

| Braeburn | Susceptible to Very Susceptible |

| Cortland | Very Susceptible |

| Delicious (Red) | Susceptible |

| Empire | Very Susceptible |

| Fuji | Susceptible to Very Susceptible |

| Gala | Very Susceptible |

| Honeycrisp | Tolerant |

| Liberty | Very Resistant |

| McIntosh | Very Susceptible |

This table is generated from multiple sources providing general disease susceptibility ratings for common apple cultivars and is intended to provide a relative indication of susceptibility. purdue.edugov.on.ca

Concentration-Dependent Biological Potency

The biological effects of this compound are highly dependent on its concentration, and this potency varies between susceptible and moderately resistant cultivars. Research has demonstrated a clear dose-response relationship for various cellular effects.

In highly susceptible apple cultivars, necrosis can be induced by this compound at concentrations as low as 10⁻⁸ M. mdpi.comresearchgate.net At this concentration, both an increase in electrolyte loss and an inhibition of CO₂ fixation can be observed. researchgate.net

For moderately resistant apple and Japanese pear leaves, a much higher concentration of 10⁻⁵ M is required to induce significant electrolyte loss and necrosis. researchgate.net Interestingly, the inhibition of CO₂ fixation in these moderately resistant cultivars can be detected at lower concentrations, around 10⁻⁷ to 10⁻⁶ M, indicating that the chloroplasts in these plants may have a higher sensitivity to the toxin than the plasma membrane. researchgate.net Resistant and non-host leaves show no infection-inducing activity even at a concentration of 10⁻⁵ M. researchgate.net

This concentration-dependent activity underscores the quantitative nature of host-toxin interactions and highlights the different sensitivity thresholds of various cellular processes to this compound.

| This compound Concentration | Observed Effect on Susceptible Cultivars | Observed Effect on Moderately Resistant Cultivars |

|---|---|---|

| 10⁻⁸ M | Necrosis, increased electrolyte loss, inhibition of CO₂ fixation. mdpi.comresearchgate.net | Minimal to no effect on necrosis and electrolyte loss. researchgate.net |

| 10⁻⁷ M - 10⁻⁶ M | - | Significant inhibition of CO₂ fixation. researchgate.net |

| 10⁻⁵ M | - | Induction of electrolyte loss and necrosis. researchgate.net |

Genetics of Host Susceptibility and Resistance to Am Toxin I

Identification and Mapping of Host Resistance/Susceptibility Loci (e.g., Alt gene)

The susceptibility of apple cultivars to Alternaria blotch, the disease caused by the AM-toxin-producing fungus, is primarily governed by a single dominant gene known as Alt. nih.gov Cultivars that are resistant to the disease possess the homozygous recessive genotype (alt/alt), while susceptible cultivars have a heterozygous genotype (Alt/alt). nih.gov To date, cultivars homozygous for the susceptibility gene (Alt/Alt) have not been identified. nih.gov

Genetic mapping studies have successfully pinpointed the location of the Alt locus. Through the analysis of 797 F1 individuals from 15 crosses between susceptible and resistant apple accessions, the Alt locus was mapped to the upper region of chromosome 11. nih.govresearchgate.net Further high-resolution mapping, utilizing a bacterial artificial chromosome (BAC) library of the susceptible 'Starking Delicious' cultivar, narrowed the Alt locus to a specific 43 kb genomic region. nih.govresearchgate.net This precise mapping was a critical step toward identifying the candidate genes responsible for conferring susceptibility to AM-Toxin I.

| Locus Name | Gene Type | Genotype for Susceptibility | Genotype for Resistance | Chromosomal Location | Mapped Region Size |

|---|---|---|---|---|---|

| Alt | Dominant | Alt/alt | alt/alt | Chromosome 11 | 43 kb |

Molecular Basis of Host Recognition and Response

Within the identified 43 kb region of the Alt locus, detailed analysis revealed three potential candidate genes that could be involved in the plant's defense response. nih.govresearchgate.net The most promising of these candidates is a gene that encodes a coiled coil-nucleotide binding-leucine rich repeat (CC-NB-LRR) type protein. nih.govresearchgate.net Proteins of this class are well-known in plant immunology as resistance (R) genes, which are typically involved in recognizing pathogen effectors and initiating a defense response, often leading to a hypersensitive reaction to block pathogen spread.

In a unique twist on the typical R-gene function, the Alt gene appears to function as a susceptibility factor. The molecular distinction between the susceptible and resistant alleles of this CC-NB-LRR gene was traced to a specific genetic marker: a 12-base pair insertion was found exclusively in the 5' untranslated region (5' UTR) of the allele associated with susceptibility. nih.govresearchgate.net The presence of this insertion consistently co-segregated with susceptibility to the AM-toxin across 43 different apple cultivars, while its absence was correlated with resistance. nih.govresearchgate.net This suggests that the insertion may alter the gene's regulation or the function of the resulting protein, leading to toxin recognition and subsequent cell death, which the fungus exploits to cause disease.

Upon interaction with the host, this compound is understood to have two primary cellular targets: the plasma membrane and chloroplasts. oup.com In susceptible cells, the toxin induces invagination of the plasma membrane, leading to a loss of electrolytes. oup.com Concurrently, it causes significant disorganization within the chloroplasts, leading to the appearance of membrane fragments and vesicles derived from the grana lamellae, which correlates with reduced chlorophyll (B73375) content and inhibited photosynthesis. oup.com The CC-NB-LRR protein encoded by the Alt gene is hypothesized to be the receptor or a key component of the receptor complex that recognizes this compound, initiating this cascade of damaging cellular events.

| Candidate Gene Type | Key Molecular Feature in Susceptible Allele | Proposed Function | Cellular Targets of Toxin |

|---|---|---|---|

| CC-NB-LRR Protein | 12-bp insertion in 5' UTR | Acts as a susceptibility factor, possibly a receptor for the toxin | Plasma Membrane, Chloroplasts |

Genetic Modifiers of Toxin Sensitivity

While the Alt gene is the primary determinant of susceptibility versus resistance, observations indicate that the degree of susceptibility can vary among different apple cultivars that carry the Alt allele. nih.gov This variability suggests the existence of other genetic factors, or genetic modifiers, that can influence the severity of the plant's response to this compound.

One such potential modifier is the transcription factor MdWRKY120. mdpi.com Research has demonstrated that the expression level of the MdWRKY120 gene correlates with the degree of sensitivity to A. alternata. mdpi.com Apple plants engineered to overexpress MdWRKY120 showed increased sensitivity to the pathogen, while plants in which the gene's expression was suppressed via RNA interference (RNAi) exhibited enhanced resistance. mdpi.com This indicates that MdWRKY120 likely plays a role in the signaling pathway that follows toxin recognition, potentially regulating the expression of downstream genes that contribute to the development of disease symptoms. Therefore, the genetic background of a susceptible cultivar, specifically the alleles and expression levels of genes like MdWRKY120, can modify the ultimate phenotypic outcome of the host-toxin interaction.

Synthesis and Structural Analogs of Am Toxin I for Structure Activity Relationship Studies

Chemical Synthesis Methodologies (e.g., Solid-Phase Synthesis)

The chemical synthesis of cyclic depsipeptides like AM-toxins can be challenging. Solid-phase synthesis has emerged as an efficient method for the preparation of AM-toxins and their analogs. oup.comnih.gov The Fmoc-based solid-phase method is one approach used for the synthesis of linear depsipeptide precursors. oup.comnih.gov Subsequent cyclization of these linear peptides is a critical step in forming the cyclic structure of AM-Toxin I. Reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide (HATU) have been employed for this cyclization. oup.comnih.gov

Another approach involves the use of a selenium-linked solid support for the synthesis of cyclic dehydrodepsipeptides like AM-toxin II, a related compound. thieme-connect.com This method facilitates peptide chain elongation, cyclization, and oxidation sequences, and can also be applied to the synthesis of unsaturated amino acids or peptides. thieme-connect.com

Rational Design and Synthesis of this compound Analogs

Rational design of this compound analogs involves making specific modifications to the molecule's structure to probe the role of different parts in its activity. acs.orgrsc.orgnih.gov This often involves altering or substituting the amino acid and hydroxy acid residues that make up the cyclic depsipeptide. By synthesizing analogs with planned structural variations, researchers can systematically investigate the impact of these changes on phytotoxic activity. acs.orgrsc.org The synthesis of these analogs can be achieved through various methods, including both solution-phase and solid-phase techniques. mdpi.com

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. oup.comnih.gov For this compound, SAR studies are essential to understand which parts of the molecule are critical for its necrotic activity in host plants. acs.org

Influence of Specific Amino Acid Residues on Necrotic Activity

This compound is composed of specific amino acid and hydroxy acid residues. oup.comtandfonline.com The influence of each of these components on the toxin's necrotic activity has been a subject of research. Modifications or substitutions of specific residues within the cyclic structure can lead to altered or even abolished phytotoxicity. For instance, the dehydroalanine (B155165) residue is considered a highly reactive Michael-acceptor and is thought to be a major contributor to the phytotoxic effects of AM-toxins. mdpi.com Studies on analogs where this residue is modified or absent can provide insights into its role. Similarly, the L-α-amino-δ-(p-methoxyphenyl)-valeric acid component, which is unique to this compound among the AM-toxins I-III, is also likely to play a significant role in its host specificity and activity. mdpi.comuniprot.org Research on other toxins has shown that even single amino acid mutations can significantly affect biological activity and change the conformation of the molecule. asm.org

Advanced Research Methodologies for Am Toxin I Analysis

Molecular Diagnostic Techniques

Molecular techniques play a crucial role in identifying the presence of AM-Toxin I producing strains of Alternaria alternata and studying the genetic basis of toxin production.

PCR-based Detection and Quantification of AMT Genes

Polymerase Chain Reaction (PCR) based methods have been developed for the specific detection of the Alternaria alternata apple pathotype, which is characterized by its production of AM-toxin. The AMT gene, specifically AMT1, has been identified as crucial for AM-toxin biosynthesis and is found to be specific to the apple pathotype. apsnet.orgnih.gov Primers designed to target the AMT gene enable the specific identification of these toxin-producing isolates. apsnet.orgnih.gov This PCR-based approach provides a reliable technique for specifically detecting the A. alternata apple pathotype, the causal agent of Alternaria blotch of apple. apsnet.orgnih.gov

Furthermore, real-time quantitative PCR has been utilized to analyze the expression levels of genes located on the supernumerary chromosome that carries the AMT genes, including AMT1 and AMT2. apsnet.org This allows for the quantification of gene expression under different conditions, providing insights into the regulation of AM-toxin biosynthesis. apsnet.org

Biochemical and Spectroscopic Techniques for Toxin Analysis (e.g., HPLC, Mass Spectrometry)

Biochemical and spectroscopic methods are essential for the isolation, identification, and quantification of this compound from biological samples.

Liquid chromatography-mass spectrometry (LC-MS), including techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), stands out as a powerful tool for the analysis of natural toxins. nih.govmeasurlabs.comnih.govresearchgate.netugent.be These techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices. measurlabs.comnih.govresearchgate.net LC-MS allows for the separation of compounds by chromatography before their detection and identification based on their mass-to-charge ratio. measurlabs.com

Tandem mass spectrometry (MS/MS), often employed in multiple reaction monitoring (MRM) mode, is commonly used for the quantitative determination and simultaneous analysis of multiple compounds, providing enhanced specificity and sensitivity for toxin analysis. nih.gov While the search results discuss the application of LC-MS techniques for various natural toxins, including mycotoxins produced by fungi, the principles and capabilities described are directly applicable to the analysis of this compound. nih.govmeasurlabs.comnih.govresearchgate.netugent.be LC-MS has proven to be a versatile method for toxin analysis, offering universal detection, high sensitivity, high selectivity, and the ability to handle complex mixtures and provide structural information. researchgate.net

Ultrastructural Analysis in Plant-Toxin Interactions

Ultrastructural analysis using electron microscopy provides detailed insights into the cellular effects of this compound on host plant tissues. Studies have examined the impact of this compound on the ultrastructure of cells in susceptible apple and Japanese pear leaves. researchgate.netcdnsciencepub.comagriculturejournals.czagriculturejournals.cz

These investigations have revealed that this compound induces significant ultrastructural changes, particularly affecting the plasma membrane and chloroplasts in susceptible cells. researchgate.netcdnsciencepub.comagriculturejournals.cz Early modifications observed include invaginations of the plasma membrane, notably at plasmodesmata. researchgate.netcdnsciencepub.com As the interaction progresses, more general disruptions of cellular membranes and degradation of other organelles can occur, which may be secondary effects of the toxin. researchgate.netcdnsciencepub.com Electron microscopic autoradiography has further supported these findings by localizing the primary action sites of this compound to chloroplasts and the plasma membrane-cell wall association in susceptible leaf cells. cdnsciencepub.com These ultrastructural studies are crucial for understanding the cellular mechanisms of this compound pathogenicity.

Mutagenesis and Gene Disruption Studies in Alternaria alternata

Mutagenesis and gene disruption techniques are fundamental tools for investigating the genetic basis of this compound biosynthesis and its role in the pathogenicity of Alternaria alternata. Gene disruption experiments have been instrumental in confirming the involvement of specific genes, such as AMT1, AMT2, AMT3, and AMT4, in the synthesis of AM-toxin and the pathogenicity of the apple pathotype of A. alternata. apsnet.orgfrontiersin.orgoup.com

Disruption of the AMT gene (AMT1), for instance, has been shown to result in toxin-minus mutants that lose the ability to produce AM-toxin and consequently are unable to cause disease symptoms on susceptible apple cultivars. researchgate.netagriculturejournals.cz Furthermore, studies have shown that the spontaneous loss of a conditionally dispensable chromosome, which carries the AMT genes, leads to the loss of both toxin production and pathogenicity in A. alternata apple pathotype strains. agriculturejournals.czoup.comnih.gov

Ecological and Evolutionary Aspects of Am Toxin I Production

Role of AM-Toxin I in Pathogen Virulence and Disease Development

This compound is a key determinant of virulence in the apple pathotype of Alternaria alternata. nih.govwikipedia.orgciteab.comnpatlas.orgresearchgate.netuni-freiburg.dewikipedia.org The toxin is specifically toxic to susceptible apple cultivars, causing characteristic necrotic spots on leaves, which can lead to defoliation and significant yield losses. nih.govwikipedia.orgciteab.comnpatlas.orgresearchgate.netuni-freiburg.dewikipedia.org The primary mode of action involves disrupting the plasma membrane of host cells, leading to electrolyte leakage and cell death. This cellular damage facilitates the colonization and spread of the fungus within the host tissue. The production of this compound allows the apple pathotype to overcome host defenses and establish a successful infection, highlighting its crucial role as a virulence factor. nih.govwikipedia.orgciteab.comnpatlas.orgresearchgate.netuni-freiburg.dewikipedia.org

Evolution of Host Specificity in Alternaria alternata Pathotypes

Alternaria alternata is a diverse fungal species that includes several pathotypes, each characterized by its ability to infect specific host plants and its production of host-specific toxins. nih.govwikipedia.orgciteab.comnih.gov The apple pathotype's specificity towards apple is directly linked to its production of this compound. nih.govwikipedia.orgciteab.comnih.gov The genes responsible for the biosynthesis of this compound are found in the apple pathotype but are absent or non-functional in other A. alternata pathotypes that infect different hosts. nih.govwikipedia.orgciteab.comnih.gov This suggests that the acquisition or evolution of the genetic machinery for this compound production was a pivotal event in the differentiation of the apple pathotype and the establishment of its host specificity on apple. The presence or absence of toxin biosynthesis gene clusters acts as a key factor driving the host-specific pathogenicity observed in A. alternata. nih.govwikipedia.orgciteab.comnih.gov

Ecological Niches and Supernumerary Chromosomes

The ability of the apple pathotype of Alternaria alternata to produce this compound defines its ecological niche, allowing it to thrive on susceptible apple cultivars where other Alternaria strains or competing microorganisms might not be as successful. The genes encoding the enzymes involved in this compound biosynthesis, such as the AMT genes, are often located in gene clusters. Research suggests that these toxin biosynthesis gene clusters, including those for AM-toxin, can be located on supernumerary chromosomes (also known as accessory or conditionally dispensable chromosomes) or specific, potentially mobile, genomic regions. nih.govbidd.group Supernumerary chromosomes are not essential for basic survival but can carry genes that provide adaptive advantages, such as host-specific pathogenicity factors. nih.govbidd.group The presence of AM-toxin genes on such variable genomic elements could facilitate their horizontal transfer or rapid evolution, contributing to the emergence of new pathotypes and the adaptation of the fungus to new hosts or environments. This genomic flexibility associated with toxin production genes plays a role in shaping the ecological niches occupied by different Alternaria alternata pathotypes.

Q & A

Q. What is the biosynthetic pathway of AM-Toxin I, and what experimental approaches are used to elucidate it?

Answer: this compound is synthesized via a nonribosomal peptide synthetase (NRPS)-dependent pathway encoded by the AMT12 gene cluster. Key steps include:

- Activation of precursor amino acids (L-HIV, L-Ahv, L-Ala) by adenylation domains in NRPS .

- Chain elongation through condensation domains, with iterative additions of amino acids to a carrier protein-bound intermediate .

- Post-assembly modifications by tailoring enzymes (e.g., NAD(P)H-dependent oxidoreductases, oxygenases) .

Methodologies:

Q. Which genetic determinants are essential for this compound production in Alternaria alternata?

Answer: The AMT12 gene cluster is critical, with specific roles for:

- AMT1 : Catalyzes ATP-dependent activation of L-HIV .

- AMT5 : Oxygenase responsible for hydroxylation during peptide maturation .

- ORF3/4 : PLP-dependent enzymes implicated in precursor modification .

Methodologies:

- Gene knockout : Use CRISPR/Cas9 or homologous recombination to disrupt AMT12 components, followed by toxin quantification via HPLC .

- qPCR : Measure expression levels of AMT12 genes under stress conditions (e.g., host plant exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Answer: Discrepancies often arise from:

- Purity variability : Contaminants in toxin preparations may skew bioassays.

- Experimental design : Differences in host species, toxin concentrations, or application methods.

Methodologies:

Q. What methodologies are recommended for detecting this compound in plant tissues with high specificity?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) for trace-level detection (limit of quantification < 1 ng/g) .

- Immunoassays : Develop polyclonal antibodies against this compound epitopes; validate cross-reactivity with ELISA .

- Metabolomic profiling : Combine untargeted MS with molecular networking to distinguish this compound from related metabolites .

Q. How can genomic and transcriptomic data be leveraged to study this compound’s role in host-specific pathogenicity?

Answer:

- Comparative genomics : Identify AMT12 conservation across Alternaria pathotypes (e.g., apple vs. pear isolates) .

- RNA-seq : Analyze toxin cluster upregulation during early infection stages using plant-mimicking media .

- Heterologous expression : Express AMT12 genes in non-pathogenic fungi to test toxin functionality .

Q. What strategies address challenges in heterologous expression of this compound for functional studies?

Answer:

- Vector optimization : Use fungal-specific promoters (e.g., Aspergillus nidulans P) and codon-optimized AMT12 genes .

- Co-expression of chaperones : Enhance NRPS folding in Saccharomyces cerevisiae or Pichia pastoris systems .

- Metabolic engineering : Supplement host strains with precursor amino acids (L-HIV, L-Ahv) to boost yield .

Q. How should researchers design experiments to analyze this compound’s interaction with plant cell membranes?

Answer:

- Lipid bilayer assays : Measure ion leakage using artificial membranes (e.g., POPC liposomes) .

- Fluorescence microscopy : Tag this compound with FITC to visualize localization in plant tissues .

- Proteomic profiling : Identify membrane receptor candidates via co-immunoprecipitation (Co-IP) and LC-MS/MS .

Q. Guidelines for Methodological Rigor

- Data validation : Triangulate results across techniques (e.g., genetic, biochemical, and bioassay data) .

- Ethical reproducibility : Document protocols in alignment with Beilstein Journal of Organic Chemistry standards, including raw data deposition in public repositories .

- Literature benchmarking : Use FINER criteria to evaluate research questions for feasibility and novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.